molecular formula C10H13N B1432727 N-(2-methylcyclopropyl)aniline CAS No. 1652596-28-5

N-(2-methylcyclopropyl)aniline

Cat. No.: B1432727
CAS No.: 1652596-28-5
M. Wt: 147.22 g/mol
InChI Key: MIKDMZYQUWDYKN-UHFFFAOYSA-N
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Description

N-(2-methylcyclopropyl)aniline: is an organic compound with the chemical formula C10H13N. It is a colorless to pale yellow liquid with a pungent odor. This compound belongs to the aniline family, which is widely used in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclopropyl Formaldehyde Method: One common method involves the reaction of cyclopropyl formaldehyde with aniline in the presence of an acid and a catalyst.

    Hydrogen Autotransfer Procedure: Another method involves the use of cyclometalated ruthenium complexes to catalyze the methylation of anilines with methanol.

Industrial Production Methods: Industrial production often utilizes the cyclopropyl formaldehyde method due to its high yield and cost-effectiveness. The process involves hydrogenating a compound represented by Formula II and cyclopropyl formaldehyde as raw materials in the presence of an acid and catalyst .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-methylcyclopropyl)aniline can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: This compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aniline group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Chemistry: N-(2-methylcyclopropyl)aniline is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the effects of aniline derivatives on biological systems. It is also used in the development of new pharmaceuticals and agrochemicals.

Medicine: this compound is investigated for its potential therapeutic applications. It is used in the synthesis of drugs and as a precursor for the development of new medicinal compounds.

Industry: This compound is used in the production of dyes, polymers, and other industrial chemicals. It is also used as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-methylcyclopropyl)aniline involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions and as a reducing agent in reduction reactions. The compound’s effects are mediated through its interaction with specific enzymes and receptors in biological systems .

Comparison with Similar Compounds

  • N-methylaniline
  • N,N-dimethylaniline
  • N-cyclopropylaniline

Comparison: N-(2-methylcyclopropyl)aniline is unique due to the presence of the 2-methylcyclopropyl group, which imparts distinct chemical and physical properties compared to other aniline derivatives. This structural feature influences its reactivity and interaction with various reagents and biological targets.

Properties

IUPAC Name

N-(2-methylcyclopropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-7-10(8)11-9-5-3-2-4-6-9/h2-6,8,10-11H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKDMZYQUWDYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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